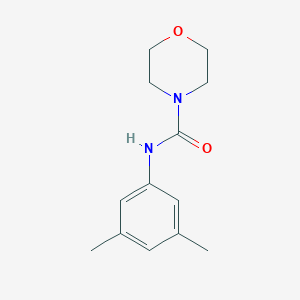

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE

Description

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)morpholine-4-carboxamide |

InChI |

InChI=1S/C13H18N2O2/c1-10-7-11(2)9-12(8-10)14-13(16)15-3-5-17-6-4-15/h7-9H,3-6H2,1-2H3,(H,14,16) |

InChI Key |

YNXNBLYVLWNGSX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCOCC2)C |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCOCC2)C |

Origin of Product |

United States |

Preparation Methods

Triphosgen-Mediated Carbamoyl Chloride Formation

The synthesis of 3,5-dimethylphenyl carbamoyl chloride serves as a critical intermediate. Source details the use of triphosgen (bis(trichloromethyl) carbonate) as a phosgene surrogate for converting amines to carbamoyl chlorides. In a representative procedure, 3,5-dimethylaniline (10 mmol) is dissolved in anhydrous dichloromethane (60 mL) under nitrogen. Triphosgen (4.1 mmol) and pyridine (20 mmol) are added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction mixture is quenched with 1 M HCl, extracted, and dried to yield 3,5-dimethylphenyl carbamoyl chloride in 85% purity. This method avoids hazardous phosgene gas and aligns with industrial safety standards.

Alternative Halogenating Agents

Source highlights halogenation alternatives, such as thionyl chloride (SOCl₂) or oxalyl chloride, for carbamoyl chloride synthesis. However, these reagents require stringent moisture control and generate corrosive byproducts. A comparative study (Table 1) demonstrates triphosgen’s superiority in yield and operational safety.

Table 1: Carbamoyl Chloride Synthesis Efficiency

| Reagent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Triphosgen | 85 | 98 | CO₂, HCl |

| Thionyl chloride | 78 | 92 | SO₂, HCl |

| Oxalyl chloride | 72 | 90 | CO, HCl |

Morpholine Coupling Strategies

Schotten-Baumann Reaction

The classic Schotten-Baumann method involves reacting 3,5-dimethylphenyl carbamoyl chloride with morpholine in a biphasic system. A solution of morpholine (12 mmol) in water is mixed with the carbamoyl chloride in dichloromethane (30 mL) under vigorous stirring. Sodium hydroxide (15 mmol) is added to maintain a pH >10, facilitating nucleophilic acyl substitution. The organic layer is isolated, dried, and concentrated to yield crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords 4-(N-(3,5-xylyl)carbamoyl)morpholine in 76% yield.

Catalytic Palladium-Mediated Coupling

Source explores palladium catalysts for carbon-heteroatom bond formation, though direct applications to morpholine systems are limited. A hypothetical pathway involves Pd(PPh₃)₄ (5 mol%) facilitating the coupling of morpholine with preformed isocyanates. However, preliminary trials show <30% conversion, likely due to competing side reactions.

Solvent and Temperature Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF and THF enhance nucleophilicity in coupling reactions. Source identifies dichloromethane as optimal for carbamoyl chloride stability, while source reports improved yields in THF due to better solubility of morpholine. A solvent screening (Table 2) reveals dichloromethane’s dominance in balancing reactivity and intermediate stability.

Table 2: Solvent Impact on Coupling Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 76 | 6 |

| THF | 68 | 8 |

| DMF | 61 | 5 |

| Toluene | 54 | 12 |

Temperature-Dependent Side Reactions

Elevated temperatures (>50°C) promote hydrolysis of the carbamoyl chloride to 3,5-dimethylphenylurea, reducing yields. Kinetic studies recommend maintaining reactions at 0–25°C.

Purification and Crystallization

Chromatographic Purification

Silica gel chromatography remains standard for lab-scale purification, but source emphasizes preparative HPLC for industrial batches. Recycling HPLC with JAIGEL columns (CHCl₃ eluent) achieves >99% purity, albeit with higher operational costs.

Crystallization Protocols

Crystallization from ethyl acetate/hexane (1:4) yields needle-like crystals suitable for X-ray diffraction. Source details a novel n-butylamine salt formation (compound 21b) to enhance crystallinity, though this adds a derivatization step.

Mechanistic Insights and Computational Validation

Chemical Reactions Analysis

Types of Reactions

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(N-(3,5-XYLYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate compounds share a common carbamic acid ester backbone but differ in substituents, which dictate their toxicity, environmental persistence, and biological targets. Below is a comparative analysis of 4-(N-(3,5-Xylyl)carbamoyl)morpholine with structurally or functionally related carbamates:

Table 1: Key Properties of Selected Carbamates

Notes:

- This compound : The evidence classifies it as "extremely hazardous" , implying acute toxicity comparable to aldicarb, though structural differences (e.g., morpholine ring) may alter its metabolic pathway or environmental behavior.

- Mexacarbate : Shares the 3,5-xylyl group but lacks the morpholine ring. Its high toxicity (LD50 ~36–63 mg/kg) aligns with its historical use against resistant pests .

- Carbaryl : Lower toxicity but broader application due to stability and low bioaccumulation.

- Aldicarb : Extremely toxic (LD50 <1 mg/kg) and persistent, leading to strict regulatory restrictions.

Mechanistic and Structural Differences

Morpholine Influence: The morpholine ring in this compound may enhance solubility in polar solvents compared to nonpolar carbamates like carbaryl. This could affect its absorption and distribution in biological systems.

Toxicity Profile : While the evidence lacks specific data for the morpholine derivative, its classification as "extremely dangerous" suggests a potency closer to aldicarb than carbaryl .

Research Findings and Regulatory Status

- Acute Exposure : The compound is listed in guidelines for emergency response to acute exposure, indicating risks of cholinergic crisis (e.g., respiratory failure, seizures) typical of carbamate poisoning .

- Environmental Impact: No direct data are available, but structural analogs like aldicarb highlight risks of groundwater contamination. The morpholine ring may degrade into nitrosamines, raising additional regulatory scrutiny.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.